(3-ethyl-1-methyl-1H-pyrazol-4-yl)boronic acid
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Overview
Description
(3-ethyl-1-methyl-1H-pyrazol-4-yl)boronic acid is an organoboron compound that features a pyrazole ring substituted with an ethyl and a methyl group, along with a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-ethyl-1-methyl-1H-pyrazol-4-yl)boronic acid typically involves the reaction of 4-bromo-1-methylpyrazole with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-ethyl-1-methyl-1H-pyrazol-4-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.
Substitution Reactions: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation of the boronic acid group.
Substituted Pyrazoles: Formed through substitution reactions on the pyrazole ring.
Scientific Research Applications
(3-ethyl-1-methyl-1H-pyrazol-4-yl)boronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Industry: Used in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of (3-ethyl-1-methyl-1H-pyrazol-4-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole-4-boronic acid: Similar structure but lacks the ethyl group.
4-Pyrazoleboronic acid pinacol ester: Similar boronic acid functionality but different substituents on the pyrazole ring.
Uniqueness
(3-ethyl-1-methyl-1H-pyrazol-4-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. The presence of both ethyl and methyl groups on the pyrazole ring can affect the electronic properties and steric hindrance, making it a valuable compound for specific synthetic applications.
Properties
Molecular Formula |
C6H11BN2O2 |
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Molecular Weight |
153.98 g/mol |
IUPAC Name |
(3-ethyl-1-methylpyrazol-4-yl)boronic acid |
InChI |
InChI=1S/C6H11BN2O2/c1-3-6-5(7(10)11)4-9(2)8-6/h4,10-11H,3H2,1-2H3 |
InChI Key |
JUWFSFFDQROUTJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN(N=C1CC)C)(O)O |
Origin of Product |
United States |
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